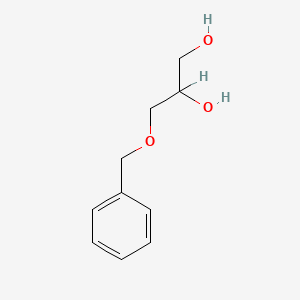
3-(Benzyloxy)propane-1,2-diol
Descripción general
Descripción
“3-(Benzyloxy)propane-1,2-diol” is a chemical compound with the molecular formula C10H14O3 . It is also known as “(±)-1-Benzylglycerol” or "(±)-Glycerol 1-benzyl ether" .
Synthesis Analysis
One of the methods to synthesize “3-(Benzyloxy)propane-1,2-diol” is by reacting propanediol with benzyl alcohol. This reaction is catalyzed by an acid, leading to an etherification reaction . Another method involves the tritylation of primary alcohol 10, which was highly selective, and the pure product was isolated in good yield .Molecular Structure Analysis
The molecular structure of “3-(Benzyloxy)propane-1,2-diol” consists of a propane-1,2-diol molecule where one of the hydrogen atoms is replaced by a benzyloxy group . The molecule has a total of 38 bonds, including 17 non-H bonds, 6 multiple bonds, 9 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 ether (aliphatic) .Chemical Reactions Analysis
“3-(Benzyloxy)propane-1,2-diol” undergoes enantioseparation by ligand exchange micellar electrokinetic chromatography using borate anion as a central ion . It was used in the synthesis of (S)-HPMPA from an easily accessible and commercially available compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Benzyloxy)propane-1,2-diol” include a molar mass of 182.22, a density of 1.140 g/mL at 20°C (lit.), a melting point of 25-29°C (lit.), a boiling point of 140-145, a flashing point of >230°F, and a vapor pressure of 1.17E-05mmHg at 25°C . The refractive index is n20/D 1.533 .Aplicaciones Científicas De Investigación
Synthesis of Cyclopropyl-Based Handlebars
This compound is used for the synthesis of cyclopropyl-based handlebars for the preparation of 2,3-methylene amino acids . These amino acids are important in the field of biochemistry and molecular biology.
Chiral Building Blocks
3-(Benzyloxy)propane-1,2-diol serves as chiral building blocks for the synthesis of petrosynes . Petrosynes are a class of natural products that have shown promising biological activities.
3. Synthesis of Biologically Important Phospholipid Analogs This compound is also used in the synthesis of biologically important phospholipid analogs . These analogs are crucial in studying the structure and function of cell membranes.
4. Enantioseparation by Ligand Exchange Micellar Electrokinetic Chromatography 3-(Benzyloxy)propane-1,2-diol undergoes enantioseparation by ligand exchange micellar electrokinetic chromatography using borate anion as a central ion . This process is important in the field of analytical chemistry.
Capillary Electrophoretic Enantioseparation
This compound was used in capillary electrophoretic enantioseparation of vicinol diols using different β-cyclodextrin derivatives and borate . This is a significant application in the separation of chiral compounds.
Molecular Dynamics Simulation
3-(Benzyloxy)propane-1,2-diol can be used in molecular dynamics simulations . These simulations are crucial in understanding the behavior of molecules and their interactions.
Propiedades
IUPAC Name |
3-phenylmethoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCIBYRXSHRIAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)propane-1,2-diol | |
CAS RN |
4799-67-1 | |
| Record name | 3-(Benzyloxy)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4799-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Propanediol, 3-benzyloxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004799671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-Benzylglycerol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(benzyloxy)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Q & A
Q1: What are the advantages of using Zeolite Socony Mobil-5 (ZSM-5) as a catalyst in the synthesis of 3-(Benzyloxy)propane-1,2-diol?
A: Research indicates that ZSM-5 exhibits superior selectivity compared to other acid catalysts like sulfuric acid, heteropoly acids, and Nafion(R) in the synthesis of 3-(Benzyloxy)propane-1,2-diol from glycerol and benzyl alcohol. [] Specifically, using ZSM-5 leads to a higher yield of the desired 3-(benzyloxy)propane-1,2-diol isomer and minimizes the formation of the 2-benzyloxy isomer. [] This selectivity is crucial for downstream applications where isomeric purity is essential.
Q2: How can 3-(Benzyloxy)propane-1,2-diol be used in the synthesis of antiviral compounds?
A: 3-(Benzyloxy)propane-1,2-diol serves as a valuable chiral building block in the synthesis of (S)-HPMPA, a potent antiviral agent. [] The synthesis involves a multi-step process, starting with the selective tritylation of the primary alcohol of 3-(Benzyloxy)propane-1,2-diol. [] This is followed by alkylation, detritylation, tosylation, and coupling with sodium adeninate to afford protected (S)-HPMPA. [] Finally, global deprotection yields the target compound, (S)-HPMPA. []
Q3: What are the potential applications of 3-(Benzyloxy)propane-1,2-diol beyond antiviral synthesis?
A: While its use as a chiral building block for antiviral synthesis is prominent, [] 3-(Benzyloxy)propane-1,2-diol holds potential in various other fields. Its structure, containing both hydrophilic (hydroxyl groups) and hydrophobic (benzyl group) moieties, suggests potential applications in areas like surfactant chemistry, polymer chemistry (as a monomer or building block), and as a potential intermediate in the synthesis of other valuable chemicals. Further research is necessary to fully explore and harness these potential applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




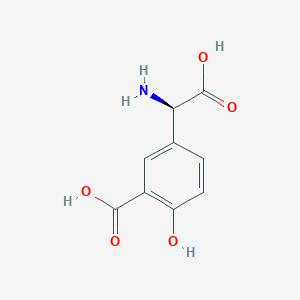

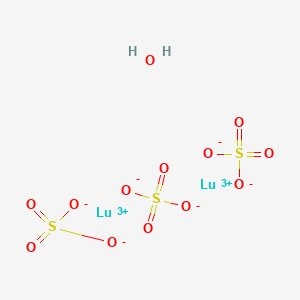
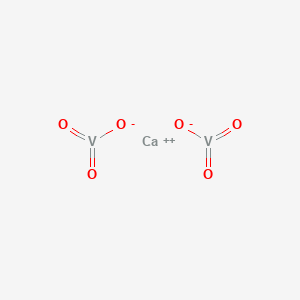
![methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate](/img/structure/B1143775.png)

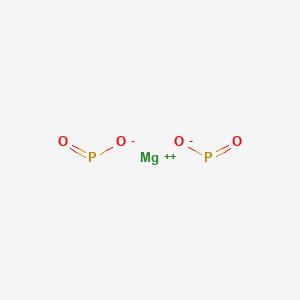
![1,3,3-Trimethyl-2-[4-phenyl-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3H-indol-1-ium perchlorate](/img/structure/B1143778.png)
![Disodium 3-[[4-[(7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate](/img/structure/B1143780.png)